molecular formula C5H5N5 B1296352 1h-Pyrazolo[3,4-b]pyrazin-3-amine CAS No. 81411-64-5

1h-Pyrazolo[3,4-b]pyrazin-3-amine

Cat. No. B1296352
CAS RN: 81411-64-5
M. Wt: 135.13 g/mol
InChI Key: FPPZCGSFUJKIER-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazin-3-amine is a chemical compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyrazin-3-amine is represented by the linear formula C5H5N5 .


Chemical Reactions Analysis

The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1h-Pyrazolo[3,4-b]pyrazin-3-amine, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . The 1H-isomers, substituted or unsubstituted at N1, predominate in a ratio of 3.6 to 1 .

Synthesis Methods

Various synthetic strategies and approaches have been developed for 1h-Pyrazolo[3,4-b]pyrazin-3-amine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Molecular Docking Study

Molecular docking studies are often conducted on compounds like 1h-Pyrazolo[3,4-b]pyrazin-3-amine to understand their interactions with biological targets .

Use in Drug Design

Due to their structural similarity to the purine bases adenine and guanine, 1h-Pyrazolo[3,4-b]pyrazin-3-amine and its derivatives have attracted the interest of medicinal chemists for drug design .

Antibacterial Activity

Some derivatives of pyrazolo[3,4-b]pyrimidines, which include 1h-Pyrazolo[3,4-b]pyrazin-3-amine, have shown antibacterial activity against Gram-positive and Gram-negative bacteria .

Use in Organic Synthesis

1h-Pyrazolo[3,4-b]pyrazin-3-amine and its derivatives are used in organic synthesis. For example, a Pfizer patent detailed the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid for the synthesis of 1h-Pyrazolo[3,4-b]pyrazin-3-amine derivatives .

Safety and Hazards

1H-Pyrazolo[3,4-b]pyrazin-3-amine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Relevant Papers

  • "Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives"
  • "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications"
  • "1-Methyl-1H-pyrazol-3-amine | 1904-31-0 - ChemicalBook"
  • "1H-Pyrazolo[3,4-b]pyrazin-3-amine | 81411-64-5 - MilliporeSigma"
  • "1H-Pyrazolo[3,4-d]pyrimidin-4-amine - NIST Chemistry WebBook"
  • "A simple and efficient one-pot novel synthesis of pyrazolo[3,4-b][1,8 …"
  • "Design, synthesis and biological evaluation of pyrazolo[3,4- b …"
  • "A new and straightforward route to synthesize novel pyrazolo[3,4-b …"
  • "1H-PYRAZOLO[3,4-B]PYRAZIN-3-AMINE Safety Data Sheets"

properties

IUPAC Name

2H-pyrazolo[3,4-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPZCGSFUJKIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303858
Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrazolo[3,4-b]pyrazin-3-amine

CAS RN

81411-64-5
Record name 81411-64-5
Source DTP/NCI
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Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyrazin-3-amine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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